

# Spectroscopic Characterization Guide: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

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## Compound of Interest

Compound Name: 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

CAS No.: 2126159-56-4

Cat. No.: B2574692

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## Executive Summary & Structural Context

Target Molecule: **2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine** Formula:

Molecular Weight: 189.25 g/mol IUPAC Name: 2-(4,4-dimethoxytetrahydro-2H-pyran-3-yl)ethanamine

This guide serves as a technical blueprint for the structural verification of **2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine**. This molecule is a critical synthetic intermediate, often functioning as a "masked" ketone building block in medicinal chemistry. The 4,4-dimethoxy moiety acts as an acetal protecting group for a 4-oxotetrahydropyran ketone, preserving it during reactions targeting the primary amine.

Critical Analysis for Researchers: The primary challenge in characterizing this molecule is verifying the integrity of the acetal (dimethoxy) group, which is acid-sensitive, while confirming the presence of the primary amine. The presence of a chiral center at C3 renders the geminal methoxy groups and the ring protons diastereotopic, resulting in complex NMR splitting patterns often mistaken for impurities.

## Synthesis & Impurity Profile (Contextual Grounding)

To understand the spectra, one must understand the origin. This molecule is typically synthesized via the reduction of a nitrile or reductive amination of an aldehyde precursor derived from 4,4-dimethoxytetrahydropyran-3-carbaldehyde.

Common Impurities to Monitor:

- Deprotected Ketone: 3-(2-aminoethyl)tetrahydropyran-4-one (Result of acidic hydrolysis).
- Over-Alkylated Amines: Secondary/Tertiary amine byproducts (if synthesized via reductive amination).
- Elimination Products: Enol ethers formed by loss of methanol.

## Mass Spectrometry (MS) Profiling

Method: ESI+ (Electrospray Ionization, Positive Mode) Solvent: Methanol/Water + 0.1% Formic Acid (Keep acid concentration low to prevent in-source acetal hydrolysis).

## Fragmentation Logic (Causality)

The mass spectrum is dominated by the stability of the amine cation. The acetal group is labile and often ejects methanol (

, 32 Da) under collision-induced dissociation (CID).

Key Diagnostic Ions:

m/z (Calculated)	Ion Identity	Mechanism
190.26		Protonated Molecular Ion (Base Peak in soft ionization)
158.2		Loss of one methanol molecule from the acetal.
126.2		Complete loss of acetal protection (aromatization/rearrangement).
30.0		Alpha-cleavage characteristic of primary amines.

## DOT Diagram: MS Fragmentation Pathway

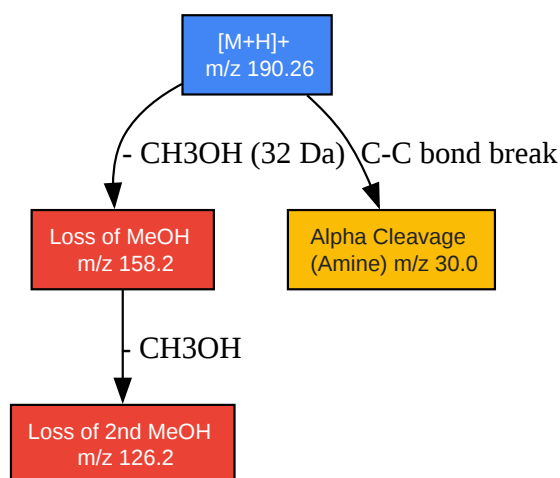


Figure 1: Predicted ESI+ Fragmentation Pathway for 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

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Figure 1: The step-wise loss of methanol confirms the acetal structure, while the m/z 30 peak confirms the primary amine.

## Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance) Phase: Neat Oil or Film

The IR spectrum acts as a quick "Go/No-Go" gauge for the protecting group status.

Frequency ( )	Intensity	Assignment	Diagnostic Value
3350 - 3280	Medium, Broad	N-H Stretch	Doublet often seen for primary amines ( ).
2940 - 2850	Strong	C-H Stretch	Alkyl backbone (sp <sup>3</sup> ).
1140 - 1050	Very Strong	C-O-C Stretch	Characteristic Acetal bands. Look for multiple bands due to ring + methoxy ethers.
1715	ABSENT	C=O Stretch	Critical Check: Appearance of this peak indicates deprotection to the ketone.

## Nuclear Magnetic Resonance (NMR)

Solvent Selection:

(Chloroform-d) is standard, but ensure it is neutralized (filtered through basic alumina) to prevent acetal hydrolysis.

is a safer alternative if stability is a concern.

### NMR (400 MHz, ) - Predicted

Note: Due to the chiral center at C3, the two methoxy groups at C4 are diastereotopic and may appear as two distinct singlets rather than one integration of 6H.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
1.30 - 1.50	Multiplet	2H	Side chain	Shielded methylene between ring and amine.[1]
1.60 - 1.80	Multiplet	2H	Ring C5-	Methylene adjacent to acetal.
1.90 - 2.10	Multiplet	1H	Ring C3-H	Methine proton (Chiral Center).
2.70 - 2.85	Triplet (broad)	2H	Side chain	Adjacent to Nitrogen (deshielded).
3.21	Singlet	3H	(a)	Acetal methoxy (Diastereotopic).
3.24	Singlet	3H	(b)	Acetal methoxy (Diastereotopic).
3.40 - 3.60	Multiplet	2H	Ring C6-	Adjacent to ring oxygen.
3.65 - 3.80	Multiplet	2H	Ring C2-	Adjacent to ring oxygen.

## NMR (100 MHz, ) - Predicted

The definitive proof of the structure is the quaternary carbon signal of the acetal.

Shift (ppm)	Carbon Type	Assignment	Notes
101.5	Quaternary (C)	C4 (Acetal)	Characteristic acetal shift (~100 ppm).
68.5	Secondary ( )	C2 (Ring)	Ether-adjacent.
62.0	Secondary ( )	C6 (Ring)	Ether-adjacent.
48.5	Primary ( )		Methoxy carbon.
48.1	Primary ( )		Methoxy carbon (may overlap).
42.0	Secondary ( )	Side chain	Attached to Amine.
40.5	Tertiary (CH)	C3 (Ring)	Chiral center.
32.0	Secondary ( )	C5 (Ring)	
29.5	Secondary ( )	Side chain	

## Experimental Verification Workflow

To ensure the synthesized material meets drug development standards, follow this logical flow:

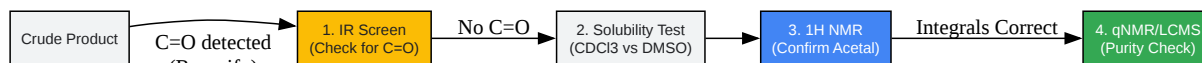


Figure 2: Analytical Workflow for Acetal-Protected Amines

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Figure 2: Step-by-step logic to prevent wasting time on deprotected or impure samples.

## Protocol for NMR Sample Preparation (Self-Validating)

- Base Wash: Pre-rinse the NMR tube with a dilute solution of \_\_\_\_\_ in methanol and dry. This neutralizes acidic sites on the glass surface.
- Solvent: Use \_\_\_\_\_ stored over silver foil or basic alumina.
- Time: Acquire spectrum immediately. Acetal signals broadening over time indicates in-situ hydrolysis.

## References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for acetal and amine shifts).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acetal stability and hydrolysis).
- NIST Chemistry WebBook. Mass Spectra of Primary Amines and Acetals. National Institute of Standards and Technology. [[Link](#)]
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## Sources

- [1. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of  \$\alpha\$ ,  \$\alpha'\$ -Bis\(arylidene\) Cycloalkanones and Malononitrile in the Presence of K<sub>2</sub>CO<sub>3</sub> - PMC](#) [pmc.ncbi.nlm.nih.gov]
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